![molecular formula C8H15NO3 B3032429 Butanoic acid, 4-(butylamino)-4-oxo- CAS No. 1719-01-3](/img/structure/B3032429.png)
Butanoic acid, 4-(butylamino)-4-oxo-
Overview
Description
“Butanoic acid, 4-(butylamino)-4-oxo-” is a chemical compound. It is an intermediate used to synthesize 5-nitrothiophene derivatives with antimicrobial activity against multidrug-resistant Staphylococcus aureus .
Synthesis Analysis
The synthesis of similar compounds involves the use of pinacol boronic esters, which are valuable building blocks in organic synthesis . Protodeboronation of these esters has been reported . Another synthesis method involves the use of 2-amino-4-(trifluoromethoxy)butanoic acid, a CF3O-containing analogue of natural lipophilic amino acids .Molecular Structure Analysis
The molecular structure of similar compounds like “Butanoic acid, 4-butoxy-” consists of a butanoic acid backbone with additional functional groups attached . The exact structure of “Butanoic acid, 4-(butylamino)-4-oxo-” would need to be determined through further analysis.Chemical Reactions Analysis
Carboxylic acids like butanoic acid can undergo various reactions. For example, they can be reduced to primary alcohols using Lithium aluminum hydride (LiAlH4) . They can also undergo alpha bromination .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds like butanoic acid have been studied . For example, butanoic acid is known to form extensive hydrogen bonding, which affects its solubility .Safety And Hazards
Future Directions
properties
IUPAC Name |
4-(butylamino)-4-oxobutanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-2-3-6-9-7(10)4-5-8(11)12/h2-6H2,1H3,(H,9,10)(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEQPSULBUGETDJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40288401 | |
Record name | butanoic acid, 4-(butylamino)-4-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40288401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Butylamino)-4-oxobutanoic acid | |
CAS RN |
1719-01-3 | |
Record name | NSC55754 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55754 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | butanoic acid, 4-(butylamino)-4-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40288401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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